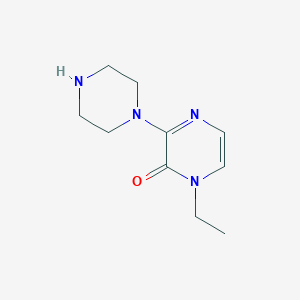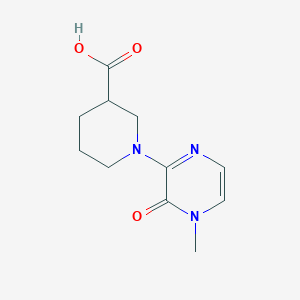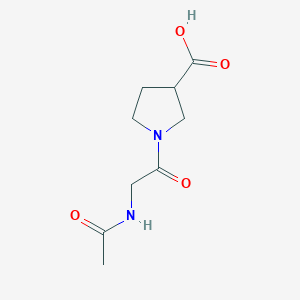
1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid
説明
Molecular Structure Analysis
The molecular structure of 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid are not detailed in the retrieved sources, pyrrolidine derivatives are known to be involved in various chemical reactions. For instance, the Knoevenagel condensation is a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core component of 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid, is widely utilized in medicinal chemistry. Its saturated five-membered ring structure is valued for its ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to stereochemistry, and increase three-dimensional coverage . This compound can serve as a versatile scaffold for creating novel biologically active compounds, particularly in the development of drugs with target selectivity.
Synthesis of Bioactive Molecules
The compound’s structure allows for the synthesis of derivatives with potential biological activity. For instance, starting from a related compound, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, chemists can synthesize various derivatives that may exhibit different biological profiles due to the stereogenicity of carbons in the pyrrolidine ring . This highlights the importance of this compound in synthesizing new drug candidates with varied biological effects.
Cancer Research
Pyrrolidine derivatives, including those related to 1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid, have been synthesized and evaluated for their anticancer potential. For example, pyrrolidine thiosemicarbazone hybrids have been studied for their in vitro anticancer activity against various cancer cell lines, demonstrating the compound’s relevance in cancer research .
Chemical Synthesis
The compound is involved in various chemical synthesis processes. Its acetylamino group can be used for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This is particularly useful in material science and chemical synthesis, where precise molecular construction is crucial .
Material Science
The compound’s structural features, such as the pyrrolidine ring, are of interest in material science. It can be used to modify the properties of materials, such as polymers, by incorporating it into the polymer chain. This can lead to the development of materials with unique mechanical, thermal, or chemical properties .
Safety and Hazards
The safety data sheet for a related compound, pyrrolidine-3-carboxylic acid, indicates that it causes serious eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .
特性
IUPAC Name |
1-(2-acetamidoacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-4-8(13)11-3-2-7(5-11)9(14)15/h7H,2-5H2,1H3,(H,10,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASRTCTTGNTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Acetamidoacetyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



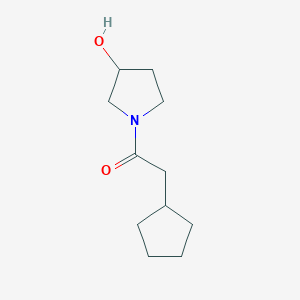
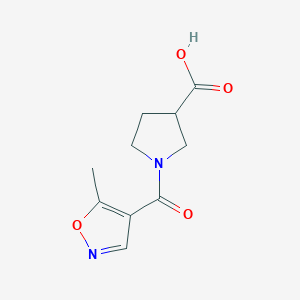



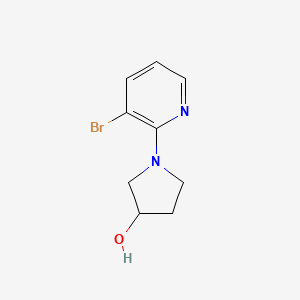
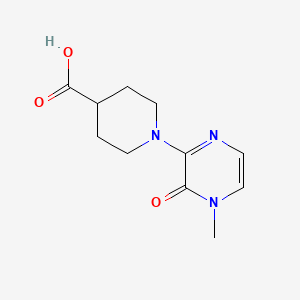
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)
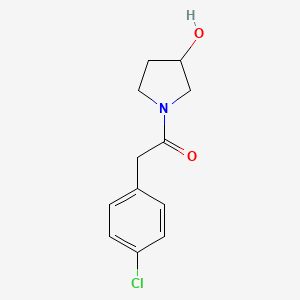
![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)
![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1468599.png)
